molecular formula C8H5F3N2O B1532605 3-(Trifluoromethyl)-7-azaindole-7-oxide CAS No. 892414-48-1

3-(Trifluoromethyl)-7-azaindole-7-oxide

Cat. No. B1532605
CAS RN: 892414-48-1
M. Wt: 202.13 g/mol
InChI Key: SGXFBBAFIMCMPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Trifluoromethyl)-7-azaindole-7-oxide (TFMA) is an important organic compound that has been used in a variety of scientific research and laboratory experiments. It is a highly reactive compound due to its unique chemical structure, which consists of an azaindole ring fused to a trifluoromethyl group. TFMA has been used in a variety of applications, including organic synthesis, catalysis, and drug design.

Scientific Research Applications

Site-Selective Intermolecular Oxidative C-3 Alkenylation

A study highlights a palladium-catalyzed C-3 selective alkenylation of 7-azaindoles, utilizing Pd(OAc)2, PPh3, Cu(OTf)2, and molecular oxygen (O2) at room temperature. This method provides a novel route for functionalizing 7-azaindoles, which are significant in pharmaceutical research (Prakash Kannaboina, K. Kumar, Parthasarathi Das, 2016).

Luminescence and Reactivity of 7-azaindole Derivatives

7-Azaindole derivatives are explored for their use in biological probes and imaging. The coordination chemistry of these derivatives in materials science and chemical bond activation is less studied. Recent research shows their application as blue emitters in organic light emitting diodes, demonstrating their potential in materials science (Shu-Bin Zhao, Suning Wang, 2010).

Site-Selective Azaindole Arylation

A method for regioselective direct arylation of the azine ring in N-methyl 6- and 7-azaindole N-oxides using a Pd(OAc)2/DavePhos catalyst system has been developed, enabling site-selective functionalization of 7-azaindoles (Malcolm P. Huestis, K. Fagnou, 2009).

Blue-Luminescent/Electroluminescent Zn(II) Compounds

Research on 7-azaindole zinc(II) compounds reveals their potential in blue luminescence and electroluminescence, indicating their applicability in the development of new materials for electronic devices (Q. Wu, J. Lavigne, Y. Tao, M. D'iorio, S. Wang, 2000).

Rhodium(III)-Catalyzed Oxidative Annulation

properties

IUPAC Name

7-hydroxy-3-(trifluoromethyl)pyrrolo[2,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F3N2O/c9-8(10,11)6-4-12-7-5(6)2-1-3-13(7)14/h1-4,14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGXFBBAFIMCMPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C2=NC=C(C2=C1)C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Trifluoromethyl)-7-azaindole-7-oxide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(Trifluoromethyl)-7-azaindole-7-oxide
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Reactant of Route 5
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Reactant of Route 6
3-(Trifluoromethyl)-7-azaindole-7-oxide

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